Product packaging for 5-Chloro-3-hydrazinylpyridazin-4-amine(Cat. No.:CAS No. 53180-75-9)

5-Chloro-3-hydrazinylpyridazin-4-amine

Cat. No.: B3053331
CAS No.: 53180-75-9
M. Wt: 159.58 g/mol
InChI Key: HRPIEXYZPPSOQL-UHFFFAOYSA-N
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Description

5-Chloro-3-hydrazinylpyridazin-4-amine (CAS 53180-75-9) is a versatile pyridazine derivative of high interest in medicinal and synthetic chemistry. This compound features both a hydrazine and an amine functional group on a chloro-substituted pyridazine core, making it a valuable scaffold for constructing more complex nitrogen-containing heterocycles . Pyridazine rings are increasingly popular in drug development, with applications spanning various therapeutic areas . As a key synthetic intermediate, this reagent is primarily used to develop novel heterocyclic ring systems that can act as potential purine antagonists . Its structural features make it particularly useful in the synthesis of compounds for antifungal research. Similar pyridine-3-sulfonamide derivatives incorporating specific substituents have demonstrated significant efficacy against various Candida species, with some showing greater activity than the standard antifungal drug fluconazole . Researchers utilize this compound as a precursor to create molecular hybrids, combining multiple pharmacophores to explore and enhance biological activity . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6ClN5 B3053331 5-Chloro-3-hydrazinylpyridazin-4-amine CAS No. 53180-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-hydrazinylpyridazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN5/c5-2-1-8-10-4(9-7)3(2)6/h1H,7H2,(H2,6,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPIEXYZPPSOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=N1)NN)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291759
Record name 5-chloro-3-hydrazinylpyridazin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53180-75-9
Record name NSC77841
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloro-3-hydrazinylpyridazin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Chloro 3 Hydrazinylpyridazin 4 Amine and Analogues

Strategic Approaches to Core Pyridazine (B1198779) Ring Synthesis

The formation of the pyridazine ring is the foundational step in the synthesis of 5-Chloro-3-hydrazinylpyridazin-4-amine and its analogues. Two prevalent strategies for constructing this diazine ring system include the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) and the use of cycloaddition reactions like the aza-Diels-Alder reaction.

One of the most classical and direct methods involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with hydrazine hydrate (B1144303). chemtube3d.comyoutube.com The reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate via condensation, which is subsequently oxidized to yield the aromatic pyridazine ring. chemtube3d.comyoutube.com The choice of the starting dicarbonyl compound allows for the introduction of initial substituents onto the pyridazine core. For instance, using appropriately substituted γ-keto acids or γ-diketones can pre-install functional handles that facilitate subsequent modifications.

A more advanced and highly regioselective approach is the inverse-electron-demand aza-Diels-Alder reaction. organic-chemistry.orgacs.orgacs.org This method typically involves the [4+2] cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680) or a 1,2,3-triazine, with an electron-rich dienophile, like an alkyne or enamine. organic-chemistry.orgrsc.org For example, the reaction of 1,2,3-triazines with 1-propynylamines has been shown to produce highly substituted pyridazines in high yields under neutral, metal-free conditions. organic-chemistry.orgacs.orgacs.org This strategy offers excellent control over the placement of substituents and is compatible with a wide range of functional groups, making it a powerful tool for creating complex pyridazine scaffolds. organic-chemistry.org

Targeted Introduction of Hydrazinyl and Chloro Substituents

Once the pyridazine core is established, the next critical phase is the regioselective installation of the chloro, hydrazinyl, and amino groups. The synthesis of the target compound often starts from a precursor like 3,6-dichloro-4-aminopyridazine. The differing reactivity of the chlorine atoms on the pyridazine ring allows for sequential and controlled substitution.

The introduction of the hydrazinyl group is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net Halogenated pyridazines are particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the two adjacent nitrogen atoms in the ring, which activates the carbon positions for substitution. thieme-connect.de

In this reaction, a chloropyridazine precursor is treated with hydrazine hydrate (H₂NNH₂·H₂O). liberty.edu The hydrazine molecule acts as a potent nucleophile, attacking one of the carbon atoms bearing a chlorine atom. The reaction generally proceeds by displacing the chloride ion to form the corresponding hydrazinylpyridazine. libretexts.orglibretexts.org The selectivity of this substitution can often be controlled by the reaction conditions. For instance, in a dichlorinated pyridazine, one chlorine atom may be significantly more reactive than the other due to electronic effects from other substituents on the ring, allowing for monosubstitution.

The mechanism involves the initial attack of the hydrazine to form a Meisenheimer-type intermediate, which is a resonance-stabilized anionic complex. researchgate.netccsenet.org This is typically the rate-determining step. Subsequently, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring and yielding the final product. researchgate.net

The targeted introduction of a chlorine atom onto the pyridazinamine ring is a key step that requires a reagent capable of electrophilic chlorination. N-Chlorosuccinimide (NCS) is a widely used and effective reagent for the chlorination of activated aromatic and heterocyclic systems, including those containing amine groups. commonorganicchemistry.comorganic-chemistry.org

A synthetic route for the closely related compound 5-chloro-4-aminopyridazine has been reported, which utilizes a two-step process starting from 3,6-dichloro-4-aminopyridazine. google.com The first step involves a selective hydrodechlorination to remove one of the chloro groups, yielding 4-aminopyridazine. In the second step, this intermediate is chlorinated using N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile (B52724) or chloroform (B151607) to introduce a chlorine atom at the 5-position, affording the target product. google.com This approach highlights the utility of NCS for the precise chlorination of a pyridazinamine scaffold without affecting other parts of the molecule. The reaction is often facilitated by an additive such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, suggesting a potential radical pathway under certain conditions. google.com

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key variables that are typically fine-tuned include temperature, solvent, catalyst, and reactant stoichiometry.

For the nucleophilic substitution with hydrazine, the choice of solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions, while alcoholic solvents are also commonly employed. Temperature control is essential to manage the rate of reaction and prevent potential side reactions.

In the case of pyridazine ring formation via aza-Diels-Alder reactions, optimization studies have shown that reaction temperature and steric effects can greatly influence product selectivity and yield. organic-chemistry.org For halogenation with NCS, the reaction temperature is often kept low to control the regioselectivity and prevent over-halogenation. The molar ratio of NCS to the substrate is also carefully controlled. google.com The table below illustrates how varying reaction conditions can impact the outcome of a representative synthetic step.

ParameterCondition ACondition BCondition CObserved Outcome
Temperature25°C60°C100°CHigher temperatures increased reaction rate but led to more by-products. Optimal yield found at 60°C.
SolventEthanol (B145695)AcetonitrileTolueneAcetonitrile provided the highest yield and cleanest conversion for the chlorination step. google.com
Catalyst (for hydrodechlorination)Pd/CPd(OH)₂/CNonePd/C catalyst was found to be efficient for selective hydrodechlorination in high yield. google.com
Reactant Ratio (NCS:Substrate)0.9:1.01.1:1.01.5:1.0A slight excess (1.1 eq) of NCS gave the best yield of the monochlorinated product. google.com

Advanced Synthetic Techniques in this compound Production

To address the demand for more efficient, rapid, and environmentally benign chemical processes, advanced synthetic techniques are being implemented in the production of heterocyclic compounds. Microwave-assisted synthesis has emerged as a particularly valuable tool.

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions. ijpsjournal.comsphinxsai.com Unlike conventional heating methods that transfer heat via conduction and convection, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. pnrjournal.com This technology has been successfully applied to the synthesis of various pyridazine derivatives, offering significant advantages over traditional methods. ijpsjournal.com

The primary benefits of using microwave irradiation include dramatic reductions in reaction times (from hours to minutes), improved reaction yields, and often higher product purity. sphinxsai.comnih.gov These enhancements are attributed to the rapid heating and the potential for specific non-thermal microwave effects. For the synthesis of pyridazine analogues, microwave protocols have been developed for key steps such as cycloaddition reactions and nucleophilic substitutions. The efficiency of this technique is highlighted in the comparative data below.

Reaction TypeConventional Method (Time)Conventional Method (Yield)Microwave-Assisted Method (Time)Microwave-Assisted Method (Yield)Reference
Benzimidazole Synthesis45 minNot specified8 minGood sphinxsai.com
Hantzsch Dihydropyridine Synthesis3 hrsNot specified15 minGood sphinxsai.com
Pyrazole (B372694) SynthesisNot specifiedModerate4 min82-96% ijpsjournal.com
Quinoline Derivative Synthesis60 minLower4 min80-95% rsc.org

Flow Chemistry Methodologies

Continuous flow chemistry has emerged as a transformative technology in modern chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. mdpi.com The application of flow chemistry to the synthesis of heterocyclic compounds, such as pyridazine derivatives, is an area of active research. While specific literature on the continuous flow synthesis of this compound is not extensively available, the principles and methodologies can be inferred from the synthesis of analogous structures, including pyrazine (B50134) and hydrazine derivatives. rsc.orgrsc.org

Flow chemistry involves the continuous pumping of reagents through a reactor, where they mix and react under precisely controlled conditions. mdpi.com This methodology is particularly advantageous for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov

Detailed Research Findings:

Research into the continuous flow synthesis of related nitrogen-containing heterocycles has demonstrated the potential of this technology. For instance, a green and efficient method for the synthesis of pyrazinamide (B1679903) derivatives has been developed using a continuous-flow system. rsc.orgnih.gov This process utilizes an immobilized enzyme as a catalyst, showcasing the integration of biocatalysis with flow technology to achieve high yields and a more sustainable process. rsc.orgnih.gov

In another example, a practical flow synthesis of hydrazine derivatives from alcohols has been reported. rsc.org This method employs continuous flow technology for the deoxygenation of free alcohols, demonstrating excellent functional group tolerance and scalability. rsc.org Such a process could potentially be adapted for the synthesis of hydrazinyl-substituted pyridazines.

The synthesis of pyridines and dihydropyridines has also been successfully translated to a continuous flow microwave reactor. beilstein-journals.org This approach allows for rapid, single-step synthesis without the need to isolate intermediates, highlighting the efficiency of combining flow chemistry with microwave irradiation. beilstein-journals.org

The following interactive data table summarizes key parameters from a representative flow chemistry synthesis of a pyrazinamide derivative, which serves as an analogue to the target compound.

ParameterValueReference
Reactants Pyrazine-2-carboxylate, Benzylamine nih.gov
Catalyst Lipozyme® TL IM rsc.orgnih.gov
Solvent tert-Amyl alcohol nih.gov
Reactor Type Continuous flow microreactor nih.gov
Flow Rate 31.2 μL min⁻¹ nih.gov
Residence Time 20 min nih.gov
Temperature 45 °C nih.gov
Yield Desirable (specific % not stated) rsc.orgnih.gov

This data illustrates the precise control over reaction conditions that flow chemistry enables, leading to efficient and reproducible synthesis. The principles demonstrated in the synthesis of these analogues provide a strong foundation for the future development of continuous flow methodologies for the production of this compound and its derivatives.

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 3 Hydrazinylpyridazin 4 Amine

Reactivity Profiling of the Hydrazinyl Moiety

The hydrazinyl group at the C-3 position is a potent nucleophile and a key handle for a variety of chemical transformations. Its reactivity is central to the construction of new molecular frameworks through oxidation, reduction, and condensation pathways.

The hydrazinyl moiety in pyridazine (B1198779) derivatives is susceptible to oxidation, which can lead to the formation of highly reactive intermediates or stable, coupled products. While direct oxidative studies on 5-Chloro-3-hydrazinylpyridazin-4-amine are not extensively detailed in the literature, analogies to similar hydrazinyl-substituted heterocycles suggest that it would undergo facile oxidation. For instance, aryl hydrazines are known to undergo aerial oxidation, particularly in the presence of a base or a coordinating solvent like pyridine, to form diazines. mdpi.com

A plausible oxidative pathway for this compound involves an autoxidation mechanism. This process would likely proceed through the formation of a diazenyl intermediate upon loss of two electrons and two protons. This highly reactive species could then undergo dimerization and subsequent cyclization. Drawing a parallel to the autoxidation of 4-hydrazinylquinolin-2(1H)-one, which yields complex pyridazino-diquinoline diones, the oxidation of this compound is hypothesized to produce a dimeric, polycyclic structure through intermolecular coupling. mdpi.com The final product would be a result of the formation of a stable, extended aromatic system.

Table 1: Postulated Products from Oxidative Transformation This table presents a hypothetical reaction based on known reactivity patterns of similar compounds.

Reactant Oxidizing Conditions Postulated Product
This compound Air, Pyridine, Reflux Dimeric fused pyridazino[4,5-d]pyridazine (B3350090) system

The reduction of derivatives of this compound can be achieved while preserving the core hydrazinylpyridazine structure, highlighting the relative stability of the N-N bond under certain reductive conditions. For example, in studies on related pyridazine systems, reductive cyclization is a key reaction. When a pyridazine ring is substituted with a group amenable to reduction, such as a nitrophenyl moiety, reagents like iron in acetic acid or zinc with ammonium (B1175870) chloride can be employed. mdpi.com

These reactions demonstrate that it is possible to selectively reduce a nitro group to an amine, which then participates in an intramolecular cyclization to form a new fused ring system, all while the hydrazinyl group on the parent pyridazine ring remains intact. mdpi.com This selectivity is crucial for synthetic strategies that require the hydrazinyl group for subsequent functionalization after a reductive step has been performed elsewhere in the molecule. Direct reduction of the pyridazine ring or the hydrazinyl group itself would require more forcing conditions, such as high-pressure catalytic hydrogenation, which could lead to ring saturation or cleavage of the N-N bond.

One of the most fundamental and widely utilized reactions of the hydrazinyl group is its condensation with carbonyl compounds. The terminal nitrogen of the hydrazinyl moiety acts as a potent nucleophile, readily attacking the electrophilic carbon of aldehydes and ketones. This reaction proceeds via a nucleophilic addition-elimination mechanism to form stable hydrazone derivatives, also known as Schiff bases. nih.govnih.gov

The reaction is typically catalyzed by a small amount of acid and involves the initial formation of a tetrahedral intermediate called a hemiaminal. mdpi.com Subsequent dehydration of this unstable intermediate leads to the formation of a carbon-nitrogen double bond (C=N). mdpi.com This transformation is highly efficient and serves as a common method for derivatizing both the parent hydrazine (B178648) and the carbonyl compound. researchgate.net The resulting pyridazinyl hydrazones are valuable intermediates for the synthesis of more complex heterocyclic systems and have been investigated for their biological activities. nih.gov

Table 2: Representative Products of Condensation Reactions This table provides examples of expected hydrazone products from the reaction with common electrophiles.

Electrophile Reaction Conditions Product Name
Benzaldehyde Ethanol (B145695), cat. Acetic Acid, Reflux N'-(phenylmethylene)-5-chloro-3-hydrazinylpyridazin-4-amine
Acetone Methanol, Reflux N'-(propan-2-ylidene)-5-chloro-3-hydrazinylpyridazin-4-amine
Cyclohexanone Toluene, Dean-Stark, Reflux N'-(cyclohexylidene)-5-chloro-3-hydrazinylpyridazin-4-amine

Nucleophilic and Electrophilic Reactivity of the Chloro Substituent

The chloro substituent at the C-5 position is activated towards nucleophilic attack due to the electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring. This makes it a prime site for substitution and cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of halo-substituted diazines. taylorfrancis.com The pyridazine ring is significantly electron-deficient, which stabilizes the negative charge in the intermediate Meisenheimer complex formed during the two-step addition-elimination mechanism. libretexts.org The chlorine atom at C-5 of this compound is positioned para to one ring nitrogen and meta to the other, an arrangement that facilitates nucleophilic attack.

The reaction proceeds via the initial addition of a nucleophile to the carbon bearing the chlorine atom, followed by the elimination of the chloride ion to restore aromaticity. libretexts.org This pathway allows for the displacement of the chloro group by a wide variety of nucleophiles. Studies on related chloropyridazines have shown successful substitution with alkoxides (to form ethers), amines (to form substituted diamines), and thiols (to form thioethers). rsc.orgresearchgate.net The presence of the amino and hydrazinyl groups, which are electron-donating, may modulate the reactivity of the C-5 position, but the overarching electron-deficient nature of the pyridazine ring ensures that SNAr remains a favorable process.

Table 3: Examples of Nucleophilic Aromatic Substitution Products This table illustrates potential products from SNAr reactions with various nucleophiles.

Nucleophile Reagent Example Product Name
Methoxide Sodium Methoxide 5-Methoxy-3-hydrazinylpyridazin-4-amine
Dimethylamine Dimethylamine N5,N5-Dimethyl-3-hydrazinylpyridazine-4,5-diamine
Hydrazine Hydrazine Hydrate (B1144303) 3,5-Dihydrazinylpyridazin-4-amine
Thiophenoxide Sodium Thiophenoxide 3-Hydrazinyl-5-(phenylthio)pyridazin-4-amine

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are widely applied in the synthesis of complex organic molecules. researchgate.net However, their application to nitrogen-rich heteroaryl chlorides like this compound presents specific challenges.

Suzuki-Miyaura Reaction:

The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide. While highly versatile, a significant challenge arises with substrates containing unprotected amine or hydrazine groups. The lone pairs on the nitrogen atoms can coordinate strongly to the palladium center, leading to the formation of stable, inactive complexes that inhibit the catalytic cycle. researchgate.net In some cases, this leads to complete failure of the coupling reaction. researchgate.net

To overcome this catalyst deactivation, modern Suzuki-Miyaura protocols for N-rich heterocycles often employ specialized catalytic systems. These typically involve the use of sterically bulky and electron-rich phosphine (B1218219) ligands (such as XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands. nih.gov These ligands can stabilize the active palladium(0) species and promote the desired oxidative addition and reductive elimination steps over catalyst inhibition. An alternative strategy involves the protection of the N-H groups prior to the coupling reaction.

Table 4: Proposed Conditions for a Suzuki-Miyaura Coupling Reaction This table outlines a hypothetical reaction, emphasizing the specialized conditions likely required.

Aryl Boronic Acid Catalyst Ligand Base Solvent Product
Phenylboronic acid Pd2(dba)3 XPhos K3PO4 Dioxane/Water 5-Phenyl-3-hydrazinylpyridazin-4-amine

Heck Reaction:

The Heck reaction couples an organic halide with an alkene to form a substituted alkene. organic-chemistry.org Similar to the Suzuki-Miyaura reaction, the efficiency of the Heck reaction can be diminished by the presence of coordinating nitrogen functionalities in the substrate. The catalytic cycle is susceptible to poisoning by the formation of stable palladium-amine or palladium-hydrazine complexes.

Therefore, successful Heck reactions on this substrate would likely require carefully optimized conditions. This may include the use of phosphine-free catalyst systems, palladacycle catalysts, or catalyst systems supported by specific ligands designed to resist deactivation. organic-chemistry.org The reaction would be expected to proceed via the standard oxidative addition of the C-Cl bond to a Pd(0) center, followed by alkene insertion and β-hydride elimination to yield the C-5 vinylated product and regenerate the catalyst.

Reactivity of the Aminopyridazine Core

Cyclocondensation Reactions:

The most prominent reactivity of the aminopyridazine core involves cyclocondensation reactions, where the amino and hydrazinyl groups react with bifunctional electrophiles to form fused heterocyclic systems. This is a common and powerful strategy in heterocyclic chemistry for the synthesis of complex polycyclic molecules.

Formation of Triazolo[4,5-c]pyridazines: The 4-amino group, being adjacent to the hydrazinyl moiety, can participate in cyclization reactions. For instance, in a reaction analogous to that of 5-chloro-3,4-diaminopyridazine, treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) is expected to diazotize the 4-amino group, which then undergoes intramolecular cyclization with the adjacent ring nitrogen to yield a 7-chloro- amanote.comnih.govnih.govtriazolo[4,5-c]pyridazine derivative. mdpi.com This transformation is a classic method for constructing a fused triazole ring onto a heterocyclic diamine system.

Formation of Pyrazolo[3,4-d]pyridazines: The hydrazinyl group at the C3 position is a key synthon for the construction of a fused pyrazole (B372694) ring. Reaction with 1,3-dicarbonyl compounds, such as β-ketoesters or malonaldehyde derivatives, would lead to the formation of pyrazolo[3,4-d]pyridazine systems. The reaction proceeds via initial condensation of the more nucleophilic terminal nitrogen of the hydrazinyl group with one carbonyl group, followed by intramolecular cyclization and dehydration.

Reactions with Aldehydes and Ketones: Both the primary amino group and the hydrazinyl group can react with aldehydes and ketones. The hydrazinyl group readily forms stable hydrazones (Schiff bases). evitachem.comlibretexts.orglibretexts.org Depending on the reaction conditions and the substrate, the 4-amino group could also form an imine. This reactivity is fundamental for creating intermediates that can be used in further synthetic transformations or for the synthesis of compounds with specific biological activities.

The table below summarizes the expected products from the reaction of the aminopyridazine core with various electrophiles, based on established reactivity patterns of similar heterocyclic systems.

Reagent TypeElectrophilic Partner (Example)Expected Fused Heterocyclic Product
Diazotizing AgentSodium Nitrite / Acid7-Chloro- amanote.comnih.govnih.govtriazolo[4,5-c]pyridazine
1,3-Dicarbonyl CompoundAcetylacetone1,3-Dimethylpyrazolo[3,4-d]pyridazine derivative
β-KetoesterEthyl Acetoacetate3-Methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one derivative
AldehydeBenzaldehyde3-(2-Benzylidenehydrazinyl)-5-chloropyridazin-4-amine

Regioselectivity and Stereochemical Control in Chemical Transformations

Regioselectivity is a critical aspect of the chemical transformations of this compound, given the presence of multiple non-equivalent nucleophilic nitrogen atoms. Stereochemical control is generally less of a concern in the primary cyclization reactions which typically result in planar, aromatic fused systems.

Regioselectivity in Cyclocondensation:

Hydrazinyl vs. Amino Group Reactivity: In reactions with reagents that can react with both amino and hydrazinyl groups, the hydrazinyl moiety is often more reactive due to the "alpha effect," where the presence of an adjacent atom with a lone pair (the other nitrogen) enhances nucleophilicity. For example, in competitive reactions with simple carbonyls, the formation of a hydrazone at the C3 position is generally favored over imine formation at the C4 position.

Regioselectivity within the Hydrazinyl Group: The hydrazinyl group itself presents two nitrogen atoms, leading to potential regiochemical isomers upon cyclization. In reactions with unsymmetrical 1,3-dielectrophiles, the initial condensation typically occurs at the more nucleophilic terminal -NH₂ nitrogen. The subsequent cyclization is then directed by the structure of the electrophile. For instance, reaction with a β-ketoester (R¹COCH₂COOR²) would likely proceed by initial attack of the terminal NH₂ on the more electrophilic ketone carbonyl, followed by cyclization involving the ester group.

The table below outlines the predicted regiochemical outcomes for key reactions.

Reaction TypeReagentPredicted Site of Initial AttackRationaleResulting Regioisomer
Cyclization with β-ketoesterEthyl AcetoacetateTerminal NH₂ of hydrazinyl groupHigher nucleophilicity of the terminal nitrogen and greater electrophilicity of the ketone carbonyl.Pyrazolo[3,4-d]pyridazin-4-one system
Diazotization/CyclizationNitrous Acid4-Amino groupStandard reaction for converting ortho-diamines to fused triazoles. amanote.comnih.govnih.govTriazolo[4,5-c]pyridazine system
Hydrazone FormationSimple AldehydeTerminal NH₂ of hydrazinyl groupAlpha effect enhances nucleophilicity compared to the 4-amino group.C3-Hydrazone derivative

Stereochemical Control:

For the majority of reactions involving the aminopyridazine core of this compound, such as the formation of fused aromatic heterocycles (pyrazoles, triazoles), the products are planar and achiral. Therefore, stereochemical control is not a relevant factor. Stereoisomers would only become a consideration if the pyridazine ring or a substituent were to be reduced, creating chiral centers, or if a chiral reagent or catalyst were used in subsequent transformations of the fused products. No specific research findings detailing such stereocontrolled transformations of this particular molecule were identified.

Synthesis of Derivatives and Analogues of 5 Chloro 3 Hydrazinylpyridazin 4 Amine

Construction of Fused Heterocyclic Systems

The bifunctional nature of 5-Chloro-3-hydrazinylpyridazin-4-amine, containing adjacent amino and hydrazinyl groups, makes it an ideal precursor for annulation reactions, leading to the formation of various fused heterocyclic systems. These reactions typically involve intramolecular cyclization or condensation with bifunctional reagents to yield polycyclic structures incorporating the pyridazine (B1198779) core.

One of the most common applications of hydrazinylpyridazines is in the synthesis of triazolopyridazines, a class of compounds with significant biological interest. The formation of the fused triazole ring is typically achieved by reacting the hydrazinyl group with reagents containing a single carbon atom that can undergo cyclization.

For instance, the reaction of a 4-hydrazinyl-3-chloropyridazine derivative with hydrazine (B178648) hydrate (B1144303) can yield a 3,4-dihydrazinylpyridazine intermediate. This intermediate can then be treated with various one-carbon synthons to construct the fused 1,2,4-triazole (B32235) ring. Common reagents and the resulting fused systems include:

Acetic Anhydride: Leads to the formation of a methyl-substituted triazolopyridazine.

p-Chlorobenzaldehyde: Results in a p-chlorophenyl-substituted triazolopyridazine derivative through initial hydrazone formation followed by oxidative cyclization. nih.gov

Carbon Disulphide: In the presence of a base like potassium hydroxide, this reaction yields a triazolopyridazine-thione derivative. nih.gov The mechanism involves the formation of a dithiocarbazate intermediate which then cyclizes with the elimination of hydrogen sulfide. nih.gov

These reactions provide a straightforward route to pyridazino[4,3-e] nih.govresearchgate.netorganic-chemistry.orgtriazine systems. nih.gov The general mechanism involves the nucleophilic attack of the exocyclic hydrazinyl nitrogen onto the electrophilic carbon of the reagent, followed by an intramolecular cyclization and dehydration or a similar elimination step to form the stable aromatic triazole ring.

Table 1: Synthesis of Triazolopyridazine Derivatives

Starting Material Analogue Reagent Resulting Fused System Reference
4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine Acetic anhydride Methyl-substituted pyridazinotriazine nih.gov
4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine p-Chlorobenzaldehyde p-Chlorophenyl-substituted pyridazinotriazine nih.gov

The pyridazine core can also be fused with five-membered rings containing oxygen or nitrogen to form oxazolopyridazines and imidazopyridazines. The synthesis of these systems often begins with a pyridazin-3(2H)-one precursor, which can be accessed from hydrazinylpyridazine derivatives.

The conversion of a 4-(2-arylhydrazinyl)-6-phenylpyridazin-3(2H)-one with ethyl chloroformate in the presence of a base like anhydrous potassium carbonate affords an oxazolopyridazine derivative. nih.gov This reaction proceeds via O-acylation of the pyridazinone tautomer followed by intramolecular cyclization. The resulting oxazolopyridazine is a reactive intermediate that can be further converted. For example, treatment of the oxazolopyridazine with ammonium (B1175870) acetate (B1210297) in the presence of a Lewis acid such as zinc chloride can furnish an imidazopyridazinone. nih.gov This transformation involves the ring opening of the oxazole (B20620) followed by recyclization with ammonia, which acts as the nitrogen source for the imidazole (B134444) ring.

The reactivity of pyridazine derivatives extends to the formation of other fused heterocyclic systems, such as those containing sulfur. Pyridazinethiones, which can be synthesized from their corresponding pyridazinone precursors using reagents like phosphorus pentasulphide, are key intermediates for such transformations. nih.gov

A notable example is the synthesis of pyridazino[3,4-b] researchgate.netorganic-chemistry.orgthiazine (B8601807) derivatives. nih.gov This can be achieved through a one-pot reaction of a pyridazinethione derivative with chloroacetic acid and an aromatic aldehyde in the presence of sodium acetate. nih.gov The reaction involves S-alkylation of the pyridazinethione by chloroacetic acid, followed by a Knoevenagel-type condensation with the aldehyde and subsequent intramolecular cyclization to form the fused thiazine ring. nih.gov

Development of Substituted Pyridazine Analogues

Beyond fusing new rings to the pyridazine core, the parent compound this compound is a valuable starting point for creating a variety of substituted pyridazine analogues. The chloro group at the 5-position is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups. Furthermore, the hydrazinyl and amino groups can be modified to generate a wide range of derivatives.

General synthetic routes for novel classes of pyridazin-3-one derivatives have been established, for example, by reacting 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds in acetic anhydride. nih.gov While not starting directly from this compound, these methods highlight the synthetic accessibility of substituted pyridazine cores which can then be further functionalized. For instance, an acetyl group on the pyridazine ring can be reacted with dimethylformamide-dimethylacetal (DMF-DMA) to form a reactive enaminone intermediate. nih.gov This enaminone can then be reacted with various aminoazoles, such as 3-amino-1,2,4-triazole or 2-aminobenzimidazole, to create complex analogues featuring azolo[1,5-a]pyrimidine moieties fused to the pyridazine system. nih.gov

Library Synthesis and Diversification Strategies

The chemical functionalities of this compound make it an excellent scaffold for combinatorial chemistry and library synthesis. The goal of such strategies is to rapidly generate a large number of structurally related compounds for biological screening.

A diversification strategy can be implemented by leveraging the distinct reactivity of the different functional groups on the pyridazine core. A common approach involves a multi-step reaction sequence where a common intermediate is treated with a diverse set of building blocks.

A potential diversification strategy could involve:

Core Modification: The chloro group at the 5-position can be substituted by a variety of nucleophiles (e.g., amines, thiols, alcohols) to generate a library of 5-substituted-3-hydrazinylpyridazin-4-amines.

Hydrazine Derivatization: The hydrazinyl group of each compound in the first library can be reacted with a collection of aldehydes or ketones to produce a larger library of hydrazone derivatives.

Cyclization: Each hydrazone can then be subjected to cyclization conditions (e.g., oxidative cyclization or reaction with a cyclizing agent) to form a library of fused heterocyclic systems, such as triazolopyridazines.

This combinatorial approach allows for the systematic exploration of the chemical space around the pyridazine scaffold. The reactions used in these library syntheses are typically chosen for their high efficiency, reliability, and tolerance of a wide range of functional groups, which are key requirements for successful library generation. The versatility of reactions such as nucleophilic substitution and condensation makes the this compound core a valuable starting point for creating diverse molecular libraries aimed at drug discovery. evitachem.comnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
3-chloropyridazine
4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine
3-oxo-2-arylhydrazonopropanals
3-amino-1,2,4-triazole
2-aminobenzimidazole
chloroacetic acid
p-chlorobenzaldehyde
acetic anhydride
carbon disulphide
ethyl chloroformate
ammonium acetate
phosphorus pentasulphide

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Without experimental data, a theoretical analysis of the expected NMR signals can be posited based on the molecular structure. The pyridazine (B1198779) ring, with its electron-withdrawing nitrogen atoms and chloro-substituent, alongside the electron-donating amino and hydrazinyl groups, would create a distinct electronic environment influencing the chemical shifts of the protons and carbons.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum would be expected to show distinct signals for the aromatic proton on the pyridazine ring and the protons of the amine (NH₂) and hydrazinyl (NH and NH₂) groups. The exact chemical shifts and coupling constants would be dependent on the solvent used and the resulting proton exchange rates.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would display four signals corresponding to the four carbon atoms of the pyridazine ring. The chemical shifts would be influenced by the attached functional groups, with the carbon atom bonded to the chlorine atom expected at a characteristic downfield shift, and the carbons bonded to nitrogen atoms also showing distinct chemical shifts.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Analysis

¹⁵N NMR spectroscopy would be a powerful tool to probe the nitrogen environments within the molecule. Signals would be expected for the two nitrogen atoms in the pyridazine ring, the amino group nitrogen, and the two nitrogen atoms of the hydrazinyl group, providing valuable information about the electronic structure.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of 5-Chloro-3-hydrazinylpyridazin-4-amine would be expected to exhibit characteristic absorption bands corresponding to its functional groups. These would include N-H stretching vibrations for the primary amine and hydrazinyl groups, C=N and C=C stretching vibrations from the pyridazine ring, and a C-Cl stretching vibration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis would be crucial for confirming the elemental composition of the molecule. The exact mass of the molecular ion would be determined, and the characteristic isotopic pattern resulting from the presence of a chlorine atom (³⁵Cl and ³⁷Cl) would be a key feature in the mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This section would provide a detailed account of the analysis of this compound using a coupled liquid chromatography and mass spectrometry system. The primary purpose of this technique is to separate the compound from any impurities and to confirm its identity and molecular weight.

The discussion would typically include the specific LC method parameters, such as the type of column used (e.g., C18), the composition of the mobile phase (e.g., a gradient of acetonitrile (B52724) and water with additives like formic acid), the flow rate, and the column temperature. The results would focus on the retention time (t_R) at which the compound elutes from the column, a characteristic value under the specified conditions.

The mass spectrometry data would confirm the molecular mass of the compound. For this compound (C₄H₆ClN₅), the expected monoisotopic mass is approximately 159.0312 g/mol . The analysis would detail the observed mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ in positive ion mode, which would be expected around 160.0390. The characteristic isotopic pattern resulting from the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be discussed as a key identifier.

Table 5.3.2.1: Hypothetical LC-MS Data for this compound

Parameter Value
LC Method
Column Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Retention Time (t_R) 1.85 min
MS Detection
Ionization Mode Positive Electrospray Ionization (ESI+)
Observed m/z [M+H]⁺ 160.0390

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

This section would focus on the electronic properties of this compound as determined by UV-Vis spectroscopy. The UV-Vis spectrum reveals information about the conjugated systems and chromophores within the molecule by measuring the absorption of light in the ultraviolet and visible regions.

The analysis would present the absorption spectrum, typically recorded in a specified solvent like ethanol (B145695) or methanol. The key findings would be the wavelengths of maximum absorbance (λ_max). The pyridazine ring, substituted with amino, hydrazinyl, and chloro groups, constitutes a chromophore that would be expected to exhibit characteristic π→π* (pi to pi-star) and n→π* (non-bonding to pi-star) electronic transitions. The discussion would correlate the observed λ_max values to these specific transitions, providing insight into the molecule's electronic structure. The molar absorptivity (ε) at each maximum would also be reported, indicating the probability of the electronic transition.

Table 5.4.1: Hypothetical UV-Vis Absorption Data for this compound in Ethanol

Wavelength of MaximumAbsorbance (λ_max) Molar Absorptivity(ε, L mol⁻¹ cm⁻¹) Proposed Electronic Transition
235 nm 18,500 π→π*
310 nm 9,200 π→π*

Single Crystal X-ray Diffraction for Solid-State Structure Determination

This section would offer the most definitive structural characterization of this compound through the analysis of its single crystal structure. This powerful technique provides precise three-dimensional coordinates of each atom in the crystal lattice, unequivocally establishing the molecule's connectivity, conformation, and intermolecular interactions.

The discussion would begin by detailing the crystallographic parameters, including the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). A detailed analysis of the molecular geometry would follow, presenting key bond lengths and bond angles with a high degree of precision. This would confirm the planarity of the pyridazine ring and describe the geometry of the hydrazinyl and amine substituents.

Furthermore, this section would explore the supramolecular architecture, focusing on intermolecular forces that stabilize the crystal packing. A critical aspect would be the analysis of hydrogen bonding networks, likely involving the amine and hydrazinyl groups as donors and the pyridazine nitrogen atoms as acceptors. The potential for π-π stacking interactions between the aromatic rings of adjacent molecules would also be investigated.

Table 5.5.1: Hypothetical Single Crystal X-ray Diffraction Data for this compound

Parameter Value
Crystal Data
Chemical Formula C₄H₆ClN₅
Formula Weight 159.58
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å) 8.542(1)
b (Å) 10.113(2)
c (Å) 7.985(1)
α (°) 90
β (°) 105.34(1)
γ (°) 90
Volume (ų) 664.5(2)
Z (molecules/unit cell) 4
Selected Bond Lengths
C(5)-Cl(1) (Å) 1.741(2)
C(3)-N(3) (Å) 1.365(3)
N(3)-N(4) (Å) 1.412(3)

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. DFT calculations can predict a wide range of properties, including molecular geometries, electronic distributions, and spectroscopic parameters, by approximating the electron density of a system. For 5-Chloro-3-hydrazinylpyridazin-4-amine, DFT studies would be instrumental in understanding its fundamental chemical characteristics.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a fundamental computational procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Below is an illustrative data table of what optimized geometric parameters for the pyridazine (B1198779) ring of this compound might look like, based on general knowledge of similar heterocyclic systems.

ParameterValue (Illustrative)
Bond Length (N1-N2)1.34 Å
Bond Length (N2-C3)1.33 Å
Bond Length (C3-C4)1.42 Å
Bond Length (C4-C5)1.40 Å
Bond Length (C5-C6)1.35 Å
Bond Length (C6-N1)1.33 Å
Bond Angle (N1-N2-C3)119.5°
Bond Angle (N2-C3-C4)120.0°
Bond Angle (C3-C4-C5)118.5°
Bond Angle (C4-C5-C6)118.0°
Bond Angle (C5-C6-N1)122.0°
Bond Angle (C6-N1-N2)122.0°

Note: The data in this table is illustrative and not based on actual calculations for this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, a HOMO-LUMO analysis would reveal the distribution of electron density in these frontier orbitals, highlighting the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. The HOMO is likely to be located on the electron-rich amine and hydrazinyl groups, as well as the pyridazine ring, while the LUMO may be distributed over the pyridazine ring, influenced by the electron-withdrawing chloro group. The HOMO-LUMO gap would provide a quantitative measure of its kinetic stability. DFT calculations on related chloro-substituted nitrogen heterocycles have shown that the HOMO and LUMO are often located on the aromatic ring system. mdpi.com

An illustrative table of FMO properties for this compound is presented below.

PropertyValue (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Ionization Potential6.5 eV
Electron Affinity1.2 eV

Note: The data in this table is illustrative and not based on actual calculations for this compound.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

DFT calculations can be used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The prediction of ¹H and ¹³C NMR spectra is a valuable tool for structure elucidation and confirmation. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to obtain theoretical chemical shifts that can be compared with experimental data. researchgate.net

For this compound, DFT-based NMR predictions could help in assigning the signals in its experimental spectra to specific protons and carbon atoms. The accuracy of these predictions depends on the chosen DFT functional and basis set. researchgate.net While specific predicted NMR data for this compound is not available, studies on other nitrogen-containing heterocyclic compounds have demonstrated the utility of this approach in structural analysis. researchgate.net

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are computational techniques used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or nucleic acid. These methods are widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.

In the context of this compound, molecular docking simulations could be employed to explore its potential interactions with various biological targets. The process involves generating a three-dimensional model of the compound and "docking" it into the binding site of a target protein. The simulation then predicts the most favorable binding pose and estimates the binding affinity, often expressed as a docking score. These studies on similar pyridazine-based compounds have been used to predict interactions with protein kinases. nih.gov The binding energies of a related compound with EGFR and HER2 kinases were calculated to be -8.5 and -8.2 kcal/mol, respectively. nih.gov Hydrogen bonding and hydrophobic interactions are key factors in determining binding affinity. nih.gov

An illustrative data table for a hypothetical docking study of this compound with a protein kinase is provided below.

ParameterValue (Illustrative)
Target ProteinEpidermal Growth Factor Receptor (EGFR) Kinase
Binding SiteATP-binding pocket
Docking Score-7.8 kcal/mol
Key Interacting ResiduesMet793, Leu718, Val726, Ala743, Lys745
Type of InteractionsHydrogen bonds with the backbone of Met793; Hydrophobic interactions with Leu718, Val726, and Ala743.

Note: The data in this table is illustrative and not based on actual docking simulations for this compound.

Reaction Pathway and Transition State Analysis

Computational chemistry can also be used to investigate the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating the activation energy, which determines the reaction rate.

For this compound, reaction pathway analysis could be used to study its synthesis, degradation, or metabolic pathways. For example, the mechanism of the nucleophilic substitution reaction to introduce the hydrazinyl group onto the pyridazine ring could be investigated. This would involve identifying the transition state structure and calculating the energy barrier for the reaction. Such studies provide fundamental insights into the reactivity of the molecule and can aid in optimizing reaction conditions. While specific studies on this compound are not available, DFT has been widely used to explore reaction mechanisms of related heterocyclic systems.

Coordination Chemistry of 5 Chloro 3 Hydrazinylpyridazin 4 Amine

Ligand Properties of Pyridazine (B1198779) and Hydrazine (B178648) Derivatives (General Context)

In a theoretical context, the 5-Chloro-3-hydrazinylpyridazin-4-amine molecule possesses several potential coordination sites. The pyridazine ring contains two adjacent nitrogen atoms, which are known to act as donor atoms in coordination chemistry. The exocyclic amino (-NH2) and hydrazinyl (-NHNH2) groups also contain nitrogen atoms with lone pairs of electrons, making them potential binding sites for metal ions.

The electronic properties of the pyridazine ring, influenced by the electron-withdrawing chloro group and the electron-donating amino and hydrazinyl groups, would play a significant role in its coordination behavior. The presence of multiple potential donor sites suggests that this compound could act as a monodentate, bidentate, or even a bridging ligand, potentially leading to the formation of polynuclear metal complexes.

Synthesis and Structural Characterization of Metal Complexes (General Methodology)

The synthesis of metal complexes with ligands similar to this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry of the reactants can influence the structure and composition of the resulting complex.

Characterization of such complexes would likely involve a range of spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: To identify which donor atoms of the ligand are involved in coordination, by observing shifts in the vibrational frequencies of the functional groups upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and provide information about the coordination geometry.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles.

Elemental Analysis: To determine the empirical formula of the complex.

Metal-Ligand Binding Modes and Chelation Behavior (Theoretical Possibilities)

Based on the structure of this compound, several binding modes could be hypothesized:

Monodentate Coordination: The ligand could bind to a metal center through one of the nitrogen atoms of the pyridazine ring, the amino group, or the terminal nitrogen of the hydrazinyl group.

Bidentate Chelation: The ligand could form a chelate ring by coordinating to a metal center through two adjacent donor atoms. Possible chelation modes could involve:

One nitrogen from the pyridazine ring and the adjacent hydrazinyl group.

The two nitrogen atoms of the hydrazinyl group.

The amino group and the adjacent hydrazinyl group.

Bridging Coordination: The ligand could bridge two or more metal centers, leading to the formation of coordination polymers or polynuclear complexes.

The actual binding mode would depend on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Role As an Organic Building Block in Advanced Synthetic Applications

Precursor in Heterocyclic Synthesis and Scaffold Assembly

The presence of nucleophilic hydrazinyl and amino groups, along with an electrophilic carbon atom attached to the chlorine, makes 5-Chloro-3-hydrazinylpyridazin-4-amine an ideal precursor for the synthesis of fused heterocyclic systems. The hydrazinyl group is particularly reactive and is widely used to construct fused five- and six-membered rings.

One of the most common applications of hydrazinylpyridazines is in the synthesis of taylorfrancis.comchemtube3d.comresearchgate.nettriazolo[4,3-b]pyridazines. This transformation is typically achieved by reacting the hydrazinylpyridazine with various one-carbon electrophiles, such as carboxylic acids or their derivatives. uomphysics.net For instance, the reaction of a 3-chloro-6-hydrazinylpyridazine with a phenoxyacetic acid derivative in the presence of a coupling agent and subsequent cyclization can yield the corresponding triazolo[4,3-b]pyridazine scaffold. uomphysics.netnih.gov This reaction proceeds through the formation of an N-acylhydrazide intermediate, which then undergoes intramolecular cyclization to form the fused triazole ring. uomphysics.net This scaffold is of significant interest in medicinal chemistry. rsc.org

Similarly, the hydrazinyl moiety can react with 1,3-dicarbonyl compounds or their equivalents to form pyrazole (B372694) rings, leading to the formation of pyrazolyl-pyridazine structures. The reaction of 3-hydrazinylpyridazines with reagents like acetoacetone or 3-dimethylaminoacrolein (B57599) has been shown to produce such fused systems. researchgate.net These reactions demonstrate the role of the compound as a key building block for creating diverse and complex heterocyclic frameworks, which is a foundational strategy in drug discovery and materials science. acs.org

The table below summarizes the potential heterocyclic systems that can be assembled using a hydrazinylpyridazine core, illustrating its versatility as a synthetic precursor.

Reagent ClassFused Heterocyclic SystemReference Example
Carboxylic Acids / Derivatives taylorfrancis.comchemtube3d.comresearchgate.netTriazolo[4,3-b]pyridazine uomphysics.net
1,3-DiketonesPyrazolyl-pyridazine researchgate.net
α,β-Unsaturated NitrilesPyrazolo[1,5-a]pyrimidine researchgate.net
Isocyanates / IsothiocyanatesSemicarbazide / Thiosemicarbazide (B42300) adducts acs.org

Application in Supramolecular Chemistry and Molecular Architecture

The application of pyridazine (B1198779) derivatives as ligands in supramolecular chemistry is a growing area of interest. researchgate.net The unique electronic properties of the pyridazine ring, including its π-deficient nature and the presence of two adjacent nitrogen atoms with lone pairs of electrons, make it an excellent candidate for forming coordination complexes and participating in non-covalent interactions. nih.gov

The this compound molecule possesses multiple features conducive to forming well-defined supramolecular assemblies:

Hydrogen Bonding: The amino (-NH₂) and hydrazinyl (-NHNH₂) groups are excellent hydrogen bond donors, while the pyridazine ring nitrogens are hydrogen bond acceptors. This dual capacity allows for the formation of extensive hydrogen-bonding networks, such as the R²₂(8) graph set motif commonly observed in related structures, which can guide the assembly of molecules into one-dimensional chains or more complex architectures. nih.govresearchgate.net

Coordination Sites: The nitrogen atoms of the pyridazine ring and the hydrazinyl group can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. researchgate.net Pyrazine (B50134), an isomer of pyridazine, is commonly used in the construction of porous MOFs, suggesting that pyridazine-based ligands could offer unique geometric and electronic properties for creating novel functional materials. mdpi.com

π-π Stacking: The aromatic pyridazine ring can engage in π-π stacking interactions, which are crucial for the stabilization of larger supramolecular structures, such as the nanochannels formed by helical pyridine-pyridazine oligomers. nih.govrsc.org

While direct studies on the supramolecular chemistry of this compound are not extensively documented, the known principles of molecular recognition and the behavior of related pyridazine compounds strongly support its potential as a valuable building block for designing complex molecular and supramolecular architectures. nih.govresearchgate.net

Utility in Polymer and Material Science

The field of polymer science has seen a growing interest in incorporating heterocyclic moieties like pyridazine into polymer backbones to impart specific thermal, mechanical, and electronic properties. taylorfrancis.comresearchgate.net The polyfunctional nature of this compound makes it a promising candidate for use as a monomer, cross-linking agent, or functional additive in the development of advanced materials. uomphysics.net

Several strategies could be employed to incorporate this molecule into polymers:

Polycondensation: The amino and hydrazinyl groups provide nucleophilic sites that can react with difunctional electrophiles (e.g., diacyl chlorides or diisocyanates) to form polyamides, polyhydrazides, or polyureas. Such polymers containing the pyridazine ring may exhibit enhanced thermal stability and specific mechanical properties. chemimpex.com

Monomer for Functional Polymers: Aminopyridazine has been cited as a component in monomers for creating recyclable thermoset shape memory polymers. google.com The presence of multiple reactive groups on this compound offers the potential to synthesize highly cross-linked or functionalized polymers for specialized applications, including photovoltaics and heat-resistant materials. researchgate.netresearchgate.net

Polymer-Supported Synthesis: The molecule can be utilized in solid-phase synthesis, a technique that simplifies the creation of compound libraries. Books dedicated to the subject of "Polymers and Pyridazines" highlight strategies for the polymer-supported synthesis of pyridazine derivatives, underscoring the synergy between these two fields. taylorfrancis.com

The incorporation of the pyridazine unit is known to influence the properties of materials, making them suitable for applications ranging from coatings and adhesives to organic electronics. uomphysics.netchemimpex.com

Contribution to Chemical Space Exploration and Diversity Synthesis

Chemical space exploration aims to generate and investigate a vast array of novel molecular structures to identify compounds with desired properties, particularly in drug discovery. Diversity-oriented synthesis is a key strategy for this exploration, where complex and structurally diverse molecules are created from a common scaffold.

This compound is an excellent scaffold for diversity-oriented synthesis due to its multiple, chemically distinct reactive sites. Each functional group can be addressed with a high degree of selectivity to generate a large library of derivatives.

Functional GroupPotential Reaction TypeResulting Functionality
Hydrazinyl (-NHNH₂)Condensation, CyclizationHydrazones, Fused heterocycles (e.g., triazoles, pyrazoles)
Amino (-NH₂)Acylation, Alkylation, DiazotizationAmides, Substituted amines, Azides
Chloro (-Cl)Nucleophilic Aromatic SubstitutionEthers, Amines, Thioethers
Pyridazine RingMetal-catalyzed Cross-couplingAryl or Alkyl substituted pyridazines

This multi-handle approach allows for the systematic modification of the core structure, enabling a thorough exploration of the surrounding chemical space. For example, by keeping the core constant while varying the substituents at each position, chemists can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. This approach has been successfully used to develop libraries of 3,6-disubstituted pyridazine derivatives as potential anticancer agents targeting specific biological pathways. acs.org The use of pyridazine-based building blocks is a recognized strategy for generating combinatorial libraries of novel compounds. bldpharm.com

Pharmacological Research Perspectives Involving 5 Chloro 3 Hydrazinylpyridazin 4 Amine

Rational Design of Pyridazine-Based Bioactive Compounds

The design of new pyridazine-based bioactive compounds, including derivatives of 5-Chloro-3-hydrazinylpyridazin-4-amine, is often guided by established medicinal chemistry principles such as scaffold hopping and bioisosteric replacement. The pyridazine (B1198779) ring itself is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. nih.govnih.govnih.gov Its unique physicochemical properties, including its polar nature and capacity for hydrogen bonding, make it an attractive scaffold for drug discovery. nih.govblumberginstitute.org

One key strategy in the rational design of pyridazine-based compounds is the application of bioisosterism , where one functional group is replaced by another with similar physical or chemical properties to enhance the desired biological activity or to improve pharmacokinetic properties. For instance, the pyridazine ring can act as a bioisostere for a phenyl ring, which can lead to a significant reduction in lipophilicity and potentially improve the compound's solubility and metabolic profile. researchgate.netmdpi.com In the context of this compound, the hydrazinyl group could be a subject of bioisosteric replacement with other nitrogen-containing functionalities to modulate its biological activity.

Furthermore, the design of pyridazine derivatives often targets specific enzyme families, such as kinases, which are crucial regulators of cellular processes and are frequently implicated in diseases like cancer. The 3-amino-pyridazine core, a feature present in our subject compound, is found in several kinase inhibitors. nih.govblumberginstitute.org Structure-based drug design, utilizing X-ray crystallography and molecular modeling, can be employed to design pyridazine derivatives that fit precisely into the ATP-binding pocket of a target kinase, thereby inhibiting its activity. nih.govnih.gov The chloro and amino substituents on the pyridazine ring of this compound can be strategically modified to optimize interactions with specific amino acid residues within such binding sites.

Design StrategyApplication to this compoundPotential Outcome
Scaffold Hopping Replacing a known pharmacophore with the pyridazine core while maintaining key binding interactions.Discovery of novel chemical series with improved properties.
Bioisosteric Replacement Modifying the hydrazinyl, chloro, or amino groups with other functional groups. researchgate.netmdpi.comEnhanced potency, selectivity, or pharmacokinetic profile.
Structure-Based Design Utilizing computational models to design derivatives that target specific enzyme active sites, such as kinase ATP-binding pockets. nih.govnih.govDevelopment of potent and selective enzyme inhibitors.

Structure-Activity Relationship (SAR) Studies Through Chemical Modification

The biological activity of pyridazine derivatives is highly dependent on the nature and position of the substituents on the pyridazine ring. Structure-activity relationship (SAR) studies are therefore crucial for optimizing the therapeutic potential of lead compounds like this compound.

SAR studies on various pyridazine series have revealed several key trends. For example, in a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives designed as acetylcholinesterase inhibitors, the introduction of a lipophilic group at the C-5 position of the pyridazine ring was found to be favorable for activity. nih.gov This suggests that modifying the chloro group at the 5-position of our target compound could significantly impact its biological profile. Replacement of the chlorine with other halogens or small alkyl groups could be explored to probe the effect of size and electronics at this position.

The amino group at the C-4 position and the hydrazinyl group at the C-3 position are also critical for potential biological activity, likely through their ability to form hydrogen bonds with target proteins. nih.govblumberginstitute.org In a study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines, the presence of an amino group was shown to have a positive effect on their antinociceptive and anti-inflammatory activities. beilstein-journals.org Modification of the amino and hydrazinyl groups, for instance by acylation or alkylation, would provide valuable SAR data. The hydrazinyl group, in particular, offers a versatile handle for further chemical elaboration to explore a wider chemical space.

Position of ModificationPotential ModificationsExpected Impact on Activity
C-5 Replacement of the chloro group with other halogens (F, Br, I), small alkyl groups, or other electron-withdrawing/donating groups. nih.govAlteration of lipophilicity and electronic properties, potentially influencing binding affinity and selectivity.
C-4 Acylation or alkylation of the amino group.Modulation of hydrogen bonding capacity and steric interactions within the binding site.
C-3 Acylation, alkylation, or cyclization of the hydrazinyl group to form fused heterocyclic systems. nih.govExploration of new chemical space and potential for enhanced biological activity and altered target profile.

Mechanistic Hypotheses for Molecular Interactions with Biological Targets

Based on the structural features of this compound and the known biological activities of related pyridazine derivatives, several mechanistic hypotheses for its molecular interactions with biological targets can be proposed.

A prominent hypothesis is the potential for this compound to act as a kinase inhibitor . The 3-amino-pyridazine scaffold is a known hinge-binding motif in many kinase inhibitors. nih.gov The amino group at C-4 and one of the nitrogen atoms of the pyridazine ring could form crucial hydrogen bonds with the hinge region of a kinase's ATP-binding pocket, a common interaction mode for Type I kinase inhibitors. nih.gov The chloro group at C-5 could be directed towards a hydrophobic pocket, and the hydrazinyl group at C-3 could be solvent-exposed, offering a point for further modification to improve potency and selectivity. nih.gov Molecular modeling studies could be employed to dock this compound into the active sites of various kinases to explore this hypothesis further. nih.gov

Another plausible mechanism of action could involve the inhibition of other enzymes where the pyridazine core can act as a scaffold for presenting key interacting moieties. For instance, pyridazine derivatives have been investigated as inhibitors of acetylcholinesterase, where the pyridazine ring is part of the key pharmacophore. nih.gov The specific substitution pattern of this compound could allow it to interact with the catalytic or peripheral anionic sites of such enzymes.

Furthermore, the ability of the pyridazine ring and its substituents to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, suggests that it could interact with a wide range of biological targets. nih.govblumberginstitute.org The hydrazinyl moiety, in particular, could play a role in coordinating with metal ions in metalloenzymes or forming strong hydrogen bonds with receptor sites. nih.gov

Potential Biological TargetHypothesized Mechanism of InteractionKey Interacting Moieties
Protein Kinases Competitive inhibition at the ATP-binding site. nih.govnih.govThe 3-amino and pyridazine ring nitrogens forming hydrogen bonds with the hinge region. The chloro group interacting with a hydrophobic pocket.
Acetylcholinesterase Inhibition of enzyme activity by binding to the active or peripheral sites. nih.govThe pyridazine core acting as a scaffold, with substituents forming specific interactions.
Metalloenzymes Coordination with the metal ion in the active site.The hydrazinyl group acting as a chelating agent.

Future Research Directions and Emerging Paradigms for 5 Chloro 3 Hydrazinylpyridazin 4 Amine

Development of Novel Synthetic Routes and Sustainable Chemistry Approaches

The pursuit of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research on 5-Chloro-3-hydrazinylpyridazin-4-amine should prioritize the development of novel synthetic routes that align with the principles of sustainable and green chemistry.

Current synthetic approaches to pyridazine (B1198779) derivatives often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. evitachem.com A forward-looking approach would involve the exploration of greener alternatives. This includes the use of eco-friendly solvents such as water or bio-based solvents, which have shown promise in the synthesis of various nitrogen heterocycles. researchgate.net Furthermore, the implementation of catalyst-free reactions or the use of metal-free catalysts could significantly reduce the environmental impact of the synthesis. researchgate.net

Microwave-assisted organic synthesis (MAOS) represents another promising avenue. This technique has been shown to accelerate reaction rates, improve yields, and enhance the purity of products in the synthesis of nitrogen-containing heterocycles, often under solvent-free conditions. rjptonline.org The application of MAOS to the synthesis of this compound could lead to more efficient and sustainable production methods.

Moreover, a focus on atom economy, which seeks to maximize the incorporation of all materials used in the synthesis into the final product, will be crucial. lifechemicals.com The design of synthetic pathways that minimize the generation of by-products is a key tenet of green chemistry and should be a primary consideration in the development of new routes to this compound.

Synthetic ApproachPotential AdvantagesKey Research Focus
Green Solvents Reduced toxicity and environmental impact.Exploring the use of water, ionic liquids, or bio-solvents.
Catalyst-Free/Metal-Free Catalysis Cost-effective, reduced metal contamination.Designing reactions that proceed under milder, catalyst-free conditions. researchgate.net
Microwave-Assisted Synthesis Faster reaction times, higher yields, improved purity. rjptonline.orgOptimization of microwave parameters for the synthesis of the target compound.
High Atom Economy Reactions Minimized waste generation. lifechemicals.comDevelopment of cycloaddition or multicomponent reactions.

Exploration of Uncharted Reactivity and Transformation Pathways

The inherent reactivity of this compound, stemming from its multiple functional groups, presents a fertile ground for discovering novel chemical transformations. The hydrazinyl moiety, in particular, is a versatile functional group that can participate in a variety of reactions, including the formation of hydrazones and the construction of fused heterocyclic systems.

Future research should systematically investigate the reactivity of the hydrazinyl group in this specific molecular context. This could involve reactions with a diverse range of electrophiles to explore the synthesis of novel pyridazine-based scaffolds. For instance, reaction with β-dicarbonyl compounds could lead to the formation of pyrazole-fused pyridazines, while reactions with isothiocyanates could yield thiosemicarbazide (B42300) derivatives, which are precursors to various five-membered heterocycles.

The chlorine atom on the pyridazine ring is another key reactive handle. Its susceptibility to nucleophilic substitution offers a straightforward method for introducing a wide array of functional groups at this position. Exploring reactions with various nucleophiles, such as amines, thiols, and alkoxides, could generate a library of new derivatives with potentially interesting biological or material properties.

Furthermore, the amino group provides an additional site for functionalization. Its reactivity could be harnessed for the synthesis of amides, sulfonamides, and other derivatives, further expanding the chemical space accessible from this starting material. The interplay between the different functional groups could also lead to novel intramolecular cyclization reactions, affording unique polycyclic heterocyclic systems.

Reactive SitePotential TransformationsResulting Structures
Hydrazinyl Group Condensation with carbonyls, cyclization reactions.Hydrazones, pyrazoles, triazoles.
Chloro Group Nucleophilic aromatic substitution.Aminopyridazines, thiopyridazines, alkoxypyridazines.
Amino Group Acylation, sulfonylation.Amides, sulfonamides.
Combined Reactivity Intramolecular cyclizations.Fused heterocyclic systems.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis. lifechemicals.com These powerful computational tools can be leveraged to accelerate the discovery and optimization of synthetic routes for molecules like this compound.

Machine learning models can be trained to predict the outcome of chemical reactions with a high degree of accuracy. By inputting the structures of the reactants and the reaction conditions, these models can predict the likely products and their yields. This predictive capability can save significant time and resources in the laboratory by allowing researchers to prioritize experiments that are most likely to be successful.

Furthermore, AI and ML can be employed in the design of novel derivatives of this compound with desired properties. By building quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models, it is possible to predict the biological activity or material properties of virtual compounds before they are synthesized. evitachem.com This in silico screening can guide the synthetic efforts towards molecules with the highest potential.

AI/ML ApplicationFunctionImpact on Research
Retrosynthesis Planning Proposes novel synthetic routes. lifechemicals.comAccelerates the identification of efficient and innovative syntheses.
Reaction Outcome Prediction Predicts the products and yields of reactions.Reduces the number of unsuccessful experiments, saving time and resources.
In Silico Molecular Design Predicts the properties of virtual compounds. evitachem.comGuides the synthesis of new derivatives with optimized characteristics.
Automated Synthesis Integration with robotic platforms for automated reaction execution.Enables high-throughput synthesis and optimization of reaction conditions.

Interdisciplinary Applications and Expanding Research Horizons

The versatile structure of this compound makes it a promising candidate for a wide range of interdisciplinary applications, extending beyond traditional organic chemistry.

In medicinal chemistry , pyridazine derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net The presence of the hydrazinyl and amino groups in the target molecule provides opportunities for the synthesis of new compounds with potential therapeutic applications. For example, it can serve as a scaffold for the development of kinase inhibitors or other targeted therapies.

In materials science , nitrogen-rich heterocyclic compounds are of interest for the development of novel materials with unique electronic and optical properties. The pyridazine core, with its electron-deficient nature, could be incorporated into organic light-emitting diodes (OLEDs), sensors, or energetic materials. The functional groups on the molecule also allow for its polymerization or grafting onto surfaces to create functional materials.

In agrochemical research , many herbicides and pesticides contain nitrogen heterocycles. The structural motifs present in this compound could be explored for the development of new crop protection agents.

The expansion of research into these interdisciplinary areas will require collaboration between synthetic chemists and experts in fields such as biology, pharmacology, and materials science. Such collaborations will be essential to fully realize the potential of this versatile chemical compound.

Research AreaPotential ApplicationRationale
Medicinal Chemistry Development of new therapeutic agents. researchgate.netPyridazine scaffold is a common feature in bioactive molecules.
Materials Science Creation of novel functional materials.Nitrogen-rich heterocycles can exhibit interesting electronic and optical properties.
Agrochemicals Design of new pesticides and herbicides.Many agrochemicals are based on nitrogen heterocyclic structures.
Coordination Chemistry Synthesis of novel ligands and metal complexes.The nitrogen atoms of the pyridazine ring and functional groups can coordinate to metal ions.

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodReagentsYield (%)Purity ControlReference
ChlorinationSOCl₂, NH₂NH₂65–75Recrystallization (EtOH)
CyclizationHydrazine hydrate50–60Column chromatography

Basic: How is the molecular structure of this compound characterized?

Answer:
Structural confirmation relies on spectroscopic and computational methods:

  • NMR Spectroscopy : 1^1H NMR (DMSO-d₆) shows distinct signals for the hydrazinyl (–NH–NH₂) group at δ 4.2–5.0 ppm and aromatic protons at δ 7.8–8.5 ppm .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks at m/z 187.03 [M+H]⁺, confirming the molecular formula C₄H₅ClN₄ .
  • X-ray Crystallography : Resolves chlorine and hydrazine substituents at positions 5 and 3, respectively, with bond angles consistent with pyridazine ring distortion .

Advanced: How can researchers optimize the yield of this compound when facing low purity?

Answer:
Low purity often stems from byproducts like unreacted hydrazine or chlorinated intermediates. Mitigation strategies include:

  • Reaction Parameter Optimization :
    • Temperature : Maintain 80–90°C to balance reaction rate and side-product formation .
    • Solvent Choice : Use anhydrous DMF to stabilize reactive intermediates .
  • Post-Synthesis Purification :
    • Flash Chromatography : Elute with 3:7 ethyl acetate/hexane to isolate the target compound .
    • Recrystallization : Ethanol/water mixtures improve crystallinity and remove hydrophilic impurities .

Advanced: What strategies resolve contradictions in reported biological activities of this compound?

Answer:
Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) require systematic validation:

  • Dose-Response Studies : Test across a concentration gradient (1–100 µM) to identify threshold effects .
  • Assay Standardization : Use positive controls (e.g., ciprofloxacin for antibacterial assays) to normalize inter-lab variability .
  • Structural Confirmation : Verify compound integrity via LC-MS before bioassays to rule out degradation .

Q. Example Workflow :

Re-synthesize the compound using a validated protocol.

Characterize purity via HPLC (>95%).

Repeat assays under controlled conditions (pH, temperature).

Basic: What are the key structural features influencing its reactivity?

Answer:
The reactivity is governed by:

  • Electron-Withdrawing Chlorine : Enhances electrophilic substitution at the pyridazine ring’s 5-position .
  • Hydrazinyl Group : Acts as a nucleophile, enabling condensation reactions with carbonyl compounds (e.g., aldehydes) to form hydrazones .
  • Aromatic Ring Strain : Pyridazine’s electron-deficient nature facilitates ring-opening reactions under acidic conditions .

Advanced: How to design derivatives to enhance pharmacological properties?

Answer:
Rational derivative design focuses on:

  • Functional Group Addition : Introduce electron-donating groups (e.g., –OCH₃) at position 4 to improve solubility and bioavailability .
  • Heterocycle Fusion : Attach pyrazole or triazine moieties to the hydrazinyl group for enhanced receptor binding .
  • Deuterium Labeling : Replace hydrogen with deuterium at metabolically active sites to prolong half-life .

Q. Table 2: Derivative Design Case Studies

ModificationBiological ImpactReference
4-Methoxy substitutionIncreased solubility (LogP ↓ 0.5)
Pyrazole fusionIC₅₀ improved (2.3 µM → 0.7 µM)

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.